

An In-depth Technical Guide to (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-3-Bromoacrylic Acid

Cat. No.: B1268930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(E)-3-Bromoacrylic acid**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential role in biological signaling pathways.

Chemical Identity and Properties

(E)-3-Bromoacrylic acid, a halogenated unsaturated carboxylic acid, is a valuable building block in organic synthesis. Its chemical structure and key identifiers are outlined below.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	(2E)-3-Bromoprop-2-enoic acid
CAS Number	6213-89-4[1]
Synonyms	trans-3-Bromoacrylic acid, (E)-3-Bromo-2-propenoic acid
Molecular Formula	C ₃ H ₃ BrO ₂ [1]
Molecular Weight	150.96 g/mol [1]
InChI Key	POAWTYXNXPEWCO-OWOJBTEDSA-N

Table 2: Physicochemical Properties of **(E)-3-Bromoacrylic Acid**

Property	Value	Source
Physical State	Solid	Sigma-Aldrich
Melting Point	117.5-118.5 °C	ChemicalBook
Boiling Point	222.4 ± 13.0 °C (Predicted)	ChemicalBook
Density	1.899 ± 0.06 g/cm³ (Predicted)	ChemicalBook
pKa	3.73 ± 0.10 (Predicted)	Guidechem
Solubility	DMSO (Slightly), Methanol (Slightly)	ChemicalBook

Experimental Protocols

The following section details a stereoselective synthesis of (E)- α -bromoacrylates, a class of compounds to which **(E)-3-Bromoacrylic acid** belongs. This protocol is adapted from a reported Horner-Wadsworth-Emmons reaction, which offers high stereoselectivity and yields.

2.1. Stereoselective Synthesis of **(E)-3-Bromoacrylic Acid** via Horner-Wadsworth-Emmons Reaction

This protocol describes a general method for the synthesis of (E)- α -bromoacrylates from aldehydes. For the specific synthesis of **(E)-3-Bromoacrylic acid**, glyoxylic acid would be the appropriate aldehyde starting material.

Materials:

- Appropriate Horner-Wadsworth-Emmons reagent (e.g., a phosphonate ester with a bromine at the α -position)
- Glyoxylic acid
- Potassium tert-butoxide (t-BuOK)
- 18-Crown-6

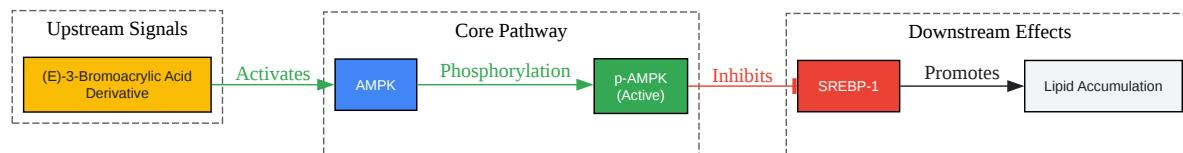
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa and needles for inert atmosphere techniques
- Low-temperature bath (e.g., dry ice/acetone)
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

Procedure:

- Reaction Setup: Under a nitrogen atmosphere, a solution of the bromo-substituted phosphonate reagent (1.3 mmol) in anhydrous THF (8 mL) is prepared in a round-bottom flask and cooled to -78 °C.
- Base Addition: A 1.0 M solution of potassium tert-butoxide in THF (1.05 mL, 1.05 mmol) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -78 °C.
- Aldehyde Addition: Glyoxylic acid (1.0 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C.


- Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.
- Extraction: The organic material is extracted with ethyl acetate. The combined organic extracts are washed sequentially with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by silica gel flash column chromatography to afford the pure **(E)-3-Bromoacrylic acid**.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of **(E)-3-Bromoacrylic acid** are limited, derivatives of structurally related compounds have shown interesting pharmacological effects. For instance, derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been investigated as activators of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is considered a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

The activation of AMPK by these compounds leads to the inhibition of lipid accumulation by down-regulating the expression of sterol regulatory element-binding protein-1 (SREBP-1). This suggests a potential, yet to be confirmed, role for **(E)-3-Bromoacrylic acid** or its derivatives in modulating the AMPK signaling pathway.

Diagram of the Postulated AMPK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Postulated activation of the AMPK signaling pathway.

This guide serves as a foundational resource for professionals engaged in research and development involving **(E)-3-Bromoacrylic acid**. The provided information on its chemical properties, a detailed synthesis protocol, and potential biological relevance is intended to facilitate further investigation and application of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-3-Bromoacrylic acid | C3H3BrO2 | CID 638125 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-3-Bromoacrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268930#e-3-bromoacrylic-acid-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com